molecular formula C16H13ClN2O3 B4940971 N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide

N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide

Cat. No.: B4940971
M. Wt: 316.74 g/mol
InChI Key: DUKKULLJTGEQPZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a methoxyphenoxy group attached to an acetamide backbone

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-21-15-8-11(9-18)6-7-14(15)22-10-16(20)19-13-5-3-2-4-12(13)17/h2-8H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKULLJTGEQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline, 4-cyano-2-methoxyphenol, and chloroacetyl chloride.

    Formation of Intermediate: 2-chloroaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-chlorophenyl)chloroacetamide.

    Coupling Reaction: The intermediate N-(2-chlorophenyl)chloroacetamide is then reacted with 4-cyano-2-methoxyphenol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-(4-nitrophenoxy)acetamide
  • N-(2-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(2-chlorophenyl)-2-(4-hydroxyphenoxy)acetamide

Comparison: N-(2-chlorophenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide is unique due to the presence of both a cyano group and a methoxy group on the phenoxy ring. This combination of functional groups can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research purposes.

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